molecular formula C11H10N4O3 B11697122 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B11697122
M. Wt: 246.22 g/mol
InChI Key: WLMBSAYFTGKJNJ-AWNIVKPZSA-N
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Description

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine and aldehyde.

    Substitution: Halogenated or alkylated derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of metalloproteases, thereby preventing the enzyme from catalyzing its substrate . The compound’s hydroxyl groups and Schiff base moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide is unique due to the presence of both hydroxyl groups on the phenyl ring and the pyrazole moiety. These functional groups contribute to its distinct chemical reactivity and potential biological activities compared to other Schiff base hydrazones.

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C11H10N4O3/c16-8-2-1-7(10(17)5-8)6-13-15-11(18)9-3-4-12-14-9/h1-6,16-17H,(H,12,14)(H,15,18)/b13-6+

InChI Key

WLMBSAYFTGKJNJ-AWNIVKPZSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/NC(=O)C2=CC=NN2

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC(=O)C2=CC=NN2

Origin of Product

United States

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